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An In-depth Technical Guide to the Preclinical Studies of INCB059872 in Myeloid Leukemia

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by
the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A key feature of
AML is a blockage in the differentiation of hematopoietic stem cells, often driven by an altered
epigenetic landscape that promotes an oncogenic gene expression profile.[1][3] Lysine-Specific
Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 on lysines 4
and 9 (H3K4 and H3K9), has been identified as a critical epigenetic regulator in maintaining
this oncogenic state.[1][2] Aberrant LSD1 activity suppresses myeloid differentiation, making it
a promising therapeutic target.[1][3]

INCB059872 is a potent, selective, and orally bioavailable small molecule that irreversibly
inhibits LSD1.[3][4] It functions as a flavin adenine dinucleotide (FAD)-directed inhibitor, forming
a covalent adduct with the FAD cofactor essential for LSD1's enzymatic activity.[3] This guide
provides a comprehensive overview of the preclinical data for INCB059872 in myeloid
leukemia, focusing on its mechanism of action, in vitro and in vivo efficacy, and potential in
combination therapies.

Mechanism of Action

INCB059872 exerts its anti-leukemic effects by inhibiting LSD1, which leads to significant
changes in the transcriptional landscape of AML cells. The primary mechanism involves the de-
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repression of genes regulated by the transcription factors GFI1 and GFI1B.[5][6][7] LSD1 is a
component of the COREST repressor complex; its inhibition leads to a loss of COREST activity
and the subsequent activation of GFI1/GFI1B target genes.[5][7] This reactivation of
suppressed genes helps to drive myeloid differentiation.[5][8]

Studies using Precision Nuclear Run-on Sequencing (PRO-seq) have shown that treatment
with INCB059872 rapidly alters nascent transcription, upregulating genes associated with the
hematopoietic cell lineage, such as CSF1R and CD86.[8] Interestingly, while LSD1 inhibition is
expected to increase histone methylation, significant genome-wide accumulation of H3K4mel
or H3K4me2 marks was not observed, suggesting the drug's primary effect is channeled
through the disruption of specific transcriptional complexes.[8] Furthermore, INCB059872
treatment has been shown to decrease the expression of the key oncogene c-MYC, which is
critical for the proliferation of many AML subtypes.[1][9]
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Caption: Mechanism of Action of INCB059872 in AML.

Preclinical In Vitro Studies

INCB059872 has demonstrated significant anti-leukemic activity across a panel of human AML
cell lines and in primary patient samples.[3] Its effects are primarily cytostatic, inducing a potent
differentiation program rather than immediate cytotoxicity.

Effects on Cell Proliferation and Differentiation

Treatment with INCB059872 inhibits cellular proliferation and robustly induces myeloid
differentiation.[3][9] This is consistently observed in cell lines with MLL translocations, such as
THP-1 (MLL-AF9) and MV-4-11 (MLL-AF4), which are particularly sensitive to LSD1 inhibition.
[6] For instance, THP-1 cells exhibit a growth defect within one cell doubling time
(approximately 3 days) when treated with INCB059872.[6] Differentiation is phenotypically
confirmed by the increased expression of cell surface markers CD11b and CD86.[1][3]

Parameter Cell Line Observation Reference

Potency (ICso) Not specified 18 nM [6]

Growth defect
Growth Inhibition THP-1 observed within 3 [41[6]
days at 25 nM

Differentiation Panel of AML cell Induction of CD86 and (3]

Markers lines CD11b expression

Downregulation of

Gene Expression THP-1, MV-4-11 [6]
MYC target genes
Inhibition of
] Primary human AML proliferation and
Primary Cells ) ] [3]
cells induction of

differentiation

Experimental Protocols
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Cell Viability Assay:

AML cells are seeded in 96-well plates at a specified density.
Cells are treated with a dose range of INCB059872 or vehicle control (DMSO).
Plates are incubated for a period of 3 to 7 days at 37°C in a 5% CO2 incubator.

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels
as an indicator of metabolically active cells.

Luminescence is read on a plate reader, and data are normalized to vehicle-treated controls
to determine 1Cso values.

Flow Cytometry for Differentiation Markers:

AML cells are treated with INCB059872 or vehicle for 48-96 hours.
Cells are harvested, washed with PBS containing fetal bovine serum, and counted.

Cells are incubated with fluorescently-conjugated antibodies against surface markers (e.g.,
CD11b, CD86) for 30 minutes on ice, protected from light.

After incubation, cells are washed again to remove unbound antibodies.

Samples are analyzed on a flow cytometer to quantify the percentage of cells expressing the
differentiation markers.
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In Vitro Experimental Workflow
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Caption: General workflow for in vitro AML studies.

Preclinical In Vivo Studies

The anti-tumor activity of INCB059872 has been confirmed in multiple in vivo models of AML,
demonstrating its potential for clinical translation.[3]

Xenograft and Disseminated Leukemia Models

In human AML xenograft models, such as those using THP-1 cells, oral administration of
INCB059872 as a single agent significantly inhibits tumor growth.[3][9] Efficacy was observed
with both daily (QD) and alternative-day (QoD) dosing regimens, consistent with the prolonged
pharmacodynamic effects of its irreversible mechanism.[3]

In a more clinically relevant murine retroviral MLL-AF9 disseminated leukemia model,
INCB059872 treatment significantly prolonged the median survival of leukemic mice compared
to vehicle-treated animals.[2][3] Mechanistic studies in this model confirmed that the drug
induced differentiation of murine blast cells, reduced blast colonies, and normalized
hematological parameters.[3][9] In patient-derived xenograft (PDX) models, INCB059872
promoted the differentiation of early CD34+/CD38- hematopoietic progenitors into more
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committed lineages, increasing the populations of mature monocytes (CD14+) and

granulocytes (CD15+).[10]

Model Type Key Findings Reference
Significant tumor growth

Human AML Xenograft (THP- o )

1 inhibition with QD and QoD [319]
dosing.
Prolonged median survival;

_ induced blast cell

Murine MLL-AF9 Model ) o ) [2][3]
differentiation; normalized
blood counts.
Induced differentiation of

PDX Models leukemic stem/progenitor cells [10]

(CD34+/CD38-).

Experimental Protocols

Human AML Xenograft Study:

e Immunocompromised mice (e.g., NSG or SCID) are subcutaneously inoculated with a

suspension of human AML cells (e.g., 5-10 million THP-1 cells).

e Tumors are allowed to grow to a palpable size (e.g., 100-200 mms).

e Mice are randomized into treatment and vehicle control groups.

o INCB059872 is administered orally at predetermined doses and schedules (e.g., QD or

QoD).

e Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

e At the end of the study, tumors may be harvested for pharmacodynamic biomarker analysis

(e.g., CD86 expression).
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Caption: Workflow for in vivo AML xenograft studies.

Combination Therapies

To enhance efficacy and overcome potential resistance, INCB059872 has been evaluated in
combination with other anti-leukemic agents.

¢ With All-Trans Retinoic Acid (ATRA): In non-APL AML models, which are typically resistant to
ATRA, combining INCB059872 with ATRA synergistically promoted differentiation and
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increased apoptosis.[1] This combination led to enhanced induction of CD86 and CD11b and
greater tumor growth reduction in a THP-1 xenograft model compared to either monotherapy.
[1][9] The synergy is associated with an increased expression of myeloid transcription factors
like GFI1 and PU.1 and a greater reduction in c-MYC levels.[1]

o With BET Inhibitor (INCB054329): Concurrent inhibition of LSD1 and BET proteins resulted
in enhanced myeloid differentiation and apoptosis in AML cell lines.[11] The combination
produced a more profound downregulation of c-myc expression than either agent alone.[11]
Enhanced anti-tumor efficacy was also observed in vivo in human AML xenograft models.
[11]

o With BCL-2 Inhibitor (Venetoclax): For venetoclax-sensitive AML, the combination of
INCB059872 and venetoclax showed additive to more-than-additive efficacy in vivo.[12]
Critically, in models of acquired venetoclax resistance, the combination provided a significant
survival benefit where neither agent alone was effective, suggesting LSD1 inhibition may
help overcome resistance by altering the expression of apoptotic machinery.[12]

Toxicology and On-Target Effects

The primary dose-limiting toxicity observed in preclinical studies with LSD1 inhibitors, including
INCB059872, is thrombocytopenia (a decrease in platelet count).[6] This is considered an on-
target effect.[6] Single-cell RNA sequencing of bone marrow from mice treated with
INCB059872 revealed that the drug triggers an accumulation of early-stage megakaryocyte
progenitors.[5][6][7] This suggests that while LSD1 inhibition promotes differentiation in myeloid
blasts, it may stall the efficient maturation of megakaryocytes into fully functional, platelet-
producing cells, leading to the observed thrombocytopenia.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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